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Compound of Interest

Compound Name: LAHS5

Cat. No.: B15599666

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A pH-Sensing Chaperone for
Intracellular Cargo

LAHS is a synthetic, amphipathic cell-penetrating peptide (CPP) designed to facilitate the
intracellular delivery of various macromolecular cargos. Its unique histidine-rich sequence
confers a pH-sensitive character, enabling it to navigate the cellular endocytic pathway and
release its cargo into the cytoplasm, a critical step for the bioactivity of many therapeutic
molecules. This guide provides a comprehensive overview of the LAH5 peptide, its mechanism
of action, experimental protocols for its use, and key quantitative data to inform its application
in research and drug development.

Physicochemical Properties of LAH5

A thorough understanding of the physical and chemical characteristics of LAH5 is fundamental
to its effective application.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15599666?utm_src=pdf-interest
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
] ] KKALLALALHHLAHLAHHLAL
Amino Acid Sequence [1][2]
ALKKA

Molecular Weight 2803.44 Da [1][2]

CAS Number 476169-12-7 [1]
Appearance White to off-white solid [1]

Nature Amphipathic, Cationic [1][3]

Mechanism of Action: The pH-Triggered Escape

The efficacy of LAH5 as a delivery vehicle hinges on its ability to overcome the endosomal
barrier. The proposed mechanism involves a series of pH-dependent conformational changes.
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Figure 1: Proposed mechanism of LAH5-mediated intracellular cargo delivery.

At the physiological pH of the extracellular environment (pH 7.4), the histidine residues in the
LAHS5 peptide are largely neutral. In this state, the cationic peptide electrostatically interacts
with the negatively charged cargo (e.g., nucleic acids) to form stable nanocomplexes. These
nanocomplexes are then internalized by the cell through endocytosis.[3] As the endosome
matures, its internal pH drops to approximately 5.5. This acidic environment triggers the
protonation of the imidazole rings of the histidine residues in LAH5. This change in charge
induces a conformational shift in the peptide, promoting the formation of an a-helical structure
which then interacts with and disrupts the endosomal membrane, facilitating the release of the
cargo into the cytoplasm.[4][5]
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Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for LAH5-

mediated delivery.

Table 1: N lex C L

Molar Polydispe Zeta Zeta
Cargo Ratio . rsity Potential Potential Referenc
Size (hm)
Type (Cargo:L Index (mV) at (mV) at e
AHS) (PDI) pH 7.4 pH 5.4
Not
Cas9 RNP  1:50 ~150 ~0.3-0.4 ~-8 [4]
Reported
Not
Cas9 RNP  1:150 ~160 ~0.3-0.4 ~-6 [4]
Reported
Not
Cas9 RNP  1:250 ~180 ~0.3-0.4 ~-4 [4]
Reported
Cas9
Not Not Not Not
RNP/HDR  1:1:250 [3]
Reported Reported Reported Reported
Template

Table 2: In Vitro Gene Editing Efficiency with CRISPR-
Cas9 RNP
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Gene
. RNP .
. Molar Ratio . Editing
Cell Line Target Gene Concentrati o Reference
(RNP:LAH5) Efficiency
on

(%)
HEK293T Reporter 1:50 20 nM ~30 [3]
HEK293T Reporter 1:150 20 nM ~60 [3]
HEK293T Reporter 1:250 20 nM ~70 [3]
HelLa CCR5 1:150 Not Specified  >20 [4]
HEPG2 CCR5 1:250 Not Specified  ~20 [4]
ARPE-19 CCR5 1:250 Not Specified  ~15 [4]
Primary N

] CCR5 1:250 Not Specified ~10 [4]

Fibroblasts

ble 3: C icity of |

Molar Ratio RNP Cell
e
Cell Line Cargo (Cargo:LAH Concentrati L Reference
Viability (%)
5) on
Multiple Cas9 RNP 1:50 - 1:500 20 nM >80 [4]
Multiple Cas9 RNP 1:1000 20 nM ~50 [4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the LAH5

peptide.

Workflow for LAH5-Mediated Intracellular Delivery
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Figure 2: General experimental workflow for LAH5-mediated intracellular delivery.
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Protocol 1: Preparation of LAH5-siRNA Nanocomplexes

While specific data for LAH5-siRNA delivery is limited, protocols for the similar LAH4 peptide
provide a strong starting point.[1][6]

o Prepare LAH5 Stock Solution: Dissolve lyophilized LAH5 peptide in nuclease-free water
containing 0.1% (v/v) acetic acid to a final concentration of 750 uM.[1] Store aliquots at
-20°C or -80°C.

o Prepare siRNA Stock Solution: Resuspend lyophilized siRNA in nuclease-free water or
appropriate buffer to a stock concentration of 20-100 uM.

o Complex Formation:

o For a target final sSiRNA concentration of 50 nM in a 96-well plate (100 uL final volume),
dilute the siRNA stock in serum-free media (e.g., Opti-MEM).

o Add the LAHS5 stock solution to the diluted siRNA to achieve the desired N/P ratio (ratio of
nitrogen atoms in the peptide to phosphate groups in the siRNA) or molar ratio. A starting
point for optimization could be a weight/weight peptide/siRNA ratio of 10.5/1.[6] Molar
ratios ranging from 1:20 to 1:80 (siRNA:peptide) have been used for other CPPs and can

be a starting point for optimization.[7]

o Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow for

complex formation.

Protocol 2: In Vitro Transfection of Adherent Cells

o Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well or 24-well) 18-24 hours
prior to transfection, aiming for 50-70% confluency at the time of transfection.

o Transfection:
o Gently aspirate the culture medium from the cells.

o Add the freshly prepared LAH5-siRNA nanocomplex suspension to the cells.
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o Incubate the cells with the nanocomplexes for 4 to 24 hours at 37°C in a CO2 incubator.
The optimal incubation time should be determined empirically.

o Post-Transfection:

o After the incubation period, remove the transfection medium and replace it with fresh,
complete culture medium.

o Incubate the cells for an additional 24 to 72 hours before assessing gene knockdown.

Protocol 3: Assessment of Gene Knockdown
(Quantitative Real-Time PCR)

* RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA
using a commercially available kit according to the manufacturer's instructions.

¢ cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a
reverse transcription Kkit.

¢ gPCR: Perform guantitative real-time PCR (qPCR) using primers specific for the target gene
and a suitable housekeeping gene for normalization (e.g., GAPDH, (3-actin).

o Data Analysis: Calculate the relative gene expression using the AACt method to determine
the percentage of gene knockdown compared to a negative control (e.g., cells treated with a
non-targeting siRNA).[8][9]

Protocol 4: Cytotoxicity Assay (MTS Assay)

o Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a
logarithmic growth phase at the time of the assay.

o Treatment: Treat the cells with LAH5-cargo nanocomplexes at various concentrations or
molar ratios. Include untreated cells as a negative control and cells treated with a known
cytotoxic agent as a positive control.

e |ncubation: Incubate the cells for 24 to 72 hours.
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e MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to
each well according to the manufacturer's protocol.[4]

 Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the
absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: Visualization of Endosomal Escape via
Fluorescence Microscopy

This protocol provides a general framework for visualizing the endosomal escape of LAH5-
delivered cargo.

Labeling:

o Label the LAH5 peptide with a pH-insensitive fluorescent dye (e.g., TAMRA, Alexa Fluor
647) and the cargo with a different colored pH-insensitive dye (e.g., FITC, Alexa Fluor
488).[10] Alternatively, use a pH-sensitive dye for the cargo to specifically visualize its
release into the neutral pH of the cytosol.[11]

Cell Preparation and Transfection:
o Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

o Transfect the cells with the fluorescently labeled LAH5-cargo nanocomplexes as
described in Protocol 2.

Endosome Staining:

o Prior to imaging, incubate the cells with a marker for late endosomes/lysosomes, such as
LysoTracker Red DND-99 or LysoTracker Green DND-26, for 30-60 minutes according to
the manufacturer's instructions.[12]

Live-Cell Imaging:

o Wash the cells with fresh medium or a suitable imaging buffer.
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o Image the cells using a confocal microscope equipped with the appropriate lasers and
filters for the chosen fluorophores.

o Acquire time-lapse images to track the internalization of the nanocomplexes and their co-
localization with the endosomal marker.

e Image Analysis:

o Analyze the images to determine the degree of co-localization between the LAH5-cargo
and the endosomal marker over time. A decrease in co-localization and the appearance of
a diffuse cargo signal throughout the cytoplasm is indicative of endosomal escape.[13]

Conclusion and Future Perspectives

The LAHS peptide represents a promising tool for the intracellular delivery of a variety of
macromolecular cargos. Its pH-dependent mechanism of action allows for efficient endosomal
escape, a major hurdle in non-viral delivery. The data and protocols presented in this guide
provide a solid foundation for researchers to begin utilizing LAH5 in their work.

Future research should focus on expanding the range of cargos delivered by LAHS5, including
other nucleic acids like MRNA and proteins. Further optimization of nanocomplex formulation
and a more extensive characterization of its cytotoxicity and in vivo efficacy will be crucial for its
potential translation into therapeutic applications. The continued exploration of LAH5 and
similar histidine-rich peptides will undoubtedly contribute to the advancement of intracellular
drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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